N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a dimethoxyphenyl group, an oxadiazole ring, and a fluorobenzamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves a multi-step process One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to cyclization to form the oxadiazole ringThe reaction conditions often include the use of reagents such as EDCI.HCl and DMAP in anhydrous dichloromethane, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its ability to chelate metal ions can contribute to its role as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: Studied for its role in scavenging reactive oxygen species.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and fluorobenzamide moiety contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H14FN3O4 |
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Molecular Weight |
343.31 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)15-16(21-25-20-15)19-17(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
RVJHHMCMGPZDCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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